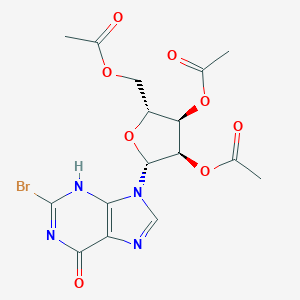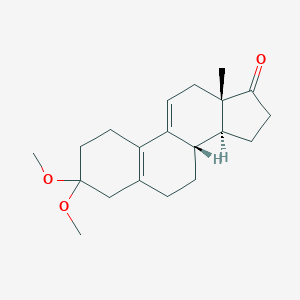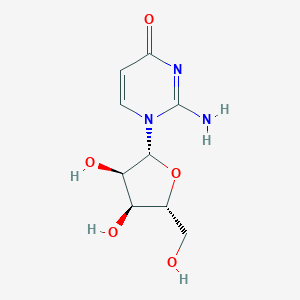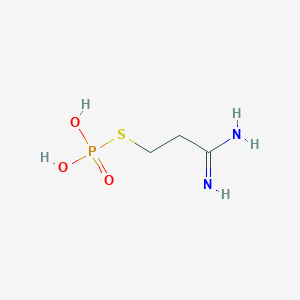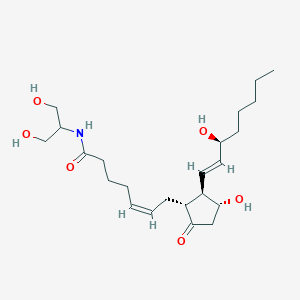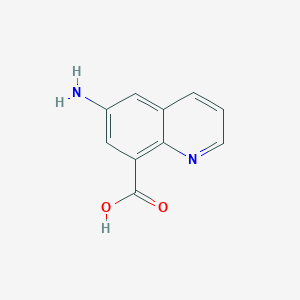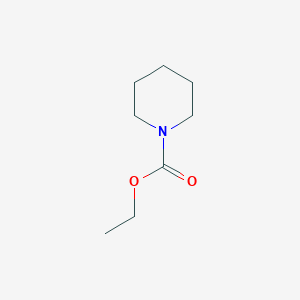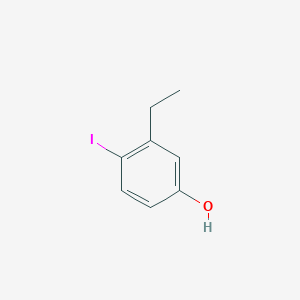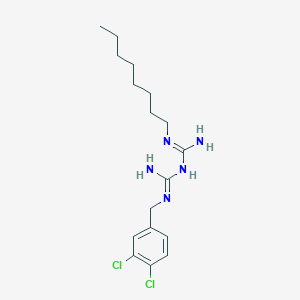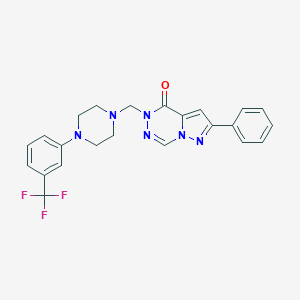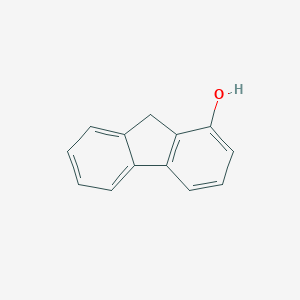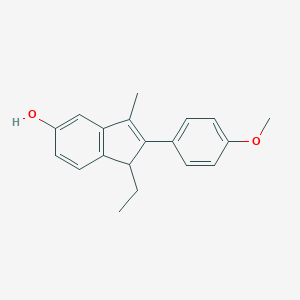
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol, also known as EMIM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMIM belongs to the family of indenols, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been studied for its potential applications in various scientific fields, including cancer research, neurology, and pharmacology. In cancer research, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In pharmacology, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to have anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to enhance cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to have low toxicity and good bioavailability. However, one limitation of using 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol. One direction is to further explore its potential applications in cancer research, particularly in combination with other anti-cancer agents. Another direction is to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol and its potential side effects.
Métodos De Síntesis
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with ethylmagnesium bromide to form 1-ethyl-2-(4-methoxyphenyl)-1,3-butadiene. This intermediate then undergoes a Diels-Alder reaction with methyl vinyl ketone to produce the final product, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol.
Propiedades
Número CAS |
153312-17-5 |
|---|---|
Nombre del producto |
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol |
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-11,16,20H,4H2,1-3H3 |
Clave InChI |
FGRCYLHFMCPLBF-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
SMILES canónico |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
Otros números CAS |
167638-44-0 |
Sinónimos |
4'-Me-indenestrol B indenestrol B 4'-monomethyl ethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



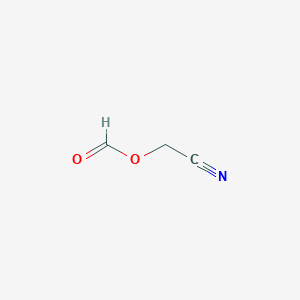
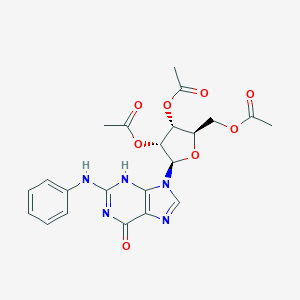
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
